3-Bromo-1,6-dimethyl-1H-pyrazolo[3,4-D]pyrimidin-4-amine
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Overview
Description
3-Bromo-1,6-dimethyl-1H-pyrazolo[3,4-D]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrazolo[3,4-D]pyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1,6-dimethyl-1H-pyrazolo[3,4-D]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromo-1H-pyrazolo[3,4-D]pyrimidin-4-amine with methylating agents to introduce the dimethyl groups .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1,6-dimethyl-1H-pyrazolo[3,4-D]pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[3,4-D]pyrimidine derivatives .
Scientific Research Applications
3-Bromo-1,6-dimethyl-1H-pyrazolo[3,4-D]pyrimidin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Bromo-1,6-dimethyl-1H-pyrazolo[3,4-D]pyrimidin-4-amine involves inhibition of specific enzymes, such as cyclin-dependent kinases (CDKs). This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells . The compound interacts with the active site of the enzyme, preventing its normal function .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1H-pyrazolo[3,4-D]pyrimidin-4-amine: Lacks the dimethyl groups, which may affect its biological activity.
4-Amino-3-bromo-1H-pyrazolo[3,4-D]pyrimidine: Another derivative with different substituents that can influence its reactivity and applications.
Uniqueness
3-Bromo-1,6-dimethyl-1H-pyrazolo[3,4-D]pyrimidin-4-amine is unique due to its specific substitution pattern, which can enhance its biological activity and selectivity as a kinase inhibitor .
Properties
Molecular Formula |
C7H8BrN5 |
---|---|
Molecular Weight |
242.08 g/mol |
IUPAC Name |
3-bromo-1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C7H8BrN5/c1-3-10-6(9)4-5(8)12-13(2)7(4)11-3/h1-2H3,(H2,9,10,11) |
InChI Key |
TVEBFTCKNQHKLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C2C(=N1)N(N=C2Br)C)N |
Origin of Product |
United States |
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